molecular formula C22H29N7O13P2 B055491 Carbanicotinamide adenine dinucleotide CAS No. 112345-60-5

Carbanicotinamide adenine dinucleotide

Cat. No. B055491
M. Wt: 661.5 g/mol
InChI Key: DGPLSUKWXXSBCU-VGXGLJSLSA-N
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Description

Carbanicotinamide adenine dinucleotide is a robust cofactor analog of Nicotinamide adenine dinucleotide (NAD), a coenzyme central to metabolism . It is found in all living cells and consists of two nucleotides joined through their phosphate groups . One nucleotide contains an adenine nucleobase and the other, nicotinamide .


Synthesis Analysis

Carbanicotinamide adenine dinucleotide can be synthesized by replacing one ribose oxygen with a methylene group of the natural NADP+ . This modification has been found to enhance stability dramatically . The covalent modification of proteins has been demonstrated to be an important and general in vivo mechanism for metabolic regulation .


Molecular Structure Analysis

The molecular structure of Carbanicotinamide adenine dinucleotide involves a 2,3-dihydroxy cyclopentane ring, which is achieved by replacing one ribose oxygen with a methylene group of the natural NADP+ .


Chemical Reactions Analysis

Carbanicotinamide adenine dinucleotide is accepted by many enzymes in the class of oxidoreductases . It participates in reactions as a donor of the adenosine diphosphate ribose (ADP-ribose) moiety .


Physical And Chemical Properties Analysis

Carbanicotinamide adenine dinucleotide is a robust cofactor analog that has enhanced stability due to the replacement of one ribose oxygen with a methylene group of the natural NADP+ .

Scientific Research Applications

  • Enzymatic and Structural Analysis : Carba-NAD has been synthesized and characterized for its enzymological properties. It is found that carba-NAD, which replaces the beta-D-ribonucleotide ring of the nicotinamide ribonucleoside moiety of NAD with a 2,3-dihydroxycyclopentane ring, is a substrate for alcohol dehydrogenase. Its reduced form, carba-NADH, exhibits fluorescence spectroscopy characteristics similar to NADH, adopting a "stacked" conformation. Importantly, carba-NAD is resistant to cleavage by NAD glycohydrolase and can noncovalently inhibit the enzyme from certain venoms at low concentrations (Slama & Simmons, 1988).

  • Sirtuins and Metabolic and Cardiovascular Diseases : The sirtuin family of nicotinamide adenine dinucleotide–dependent deacylases are significant for cardiometabolic health and longevity. Activation of sirtuins or NAD+ repletion has shown promising results in improving health in cardiovascular and metabolic diseases. Given the structural and functional similarities, carba-NAD could be relevant in this context for further research and therapeutic applications (Kane & Sinclair, 2018).

  • NAD+ Homeostasis and Disease : NAD+ and its analogues are pivotal in health and disease. The decline in NAD+ levels is observed in aging and various diseases. Strategies to increase NAD+ levels, potentially including carba-NAD due to its structural similarity and resistance to certain enzymatic breakdowns, are being explored for therapeutic effects to improve healthspan and lifespan (Katsyuba et al., 2020).

  • NAD+ in Aging, Metabolism, and Neurodegeneration : Research suggests that modulating NAD+ usage or production, and by extension its analogues like carba-NAD, can prolong health and life span. The roles of NAD+ and its metabolism are being studied extensively in the context of aging and associated disorders, including neurodegenerative diseases. Carba-NAD's properties might contribute to these areas of research, given its stability and enzymatic activity (Verdin, 2015).

Safety And Hazards

When handling Carbanicotinamide adenine dinucleotide, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves .

Future Directions

The development of Carbanicotinamide adenine dinucleotide opens up the field of redox-biocatalysis under harsh conditions . It is expected to have a significant impact on the industrial application of enzymes .

properties

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(1R,2R,3S,4R)-4-(3-carbamoylpyridin-1-ium-1-yl)-2,3-dihydroxycyclopentyl]methyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N7O13P2/c23-19-14-21(26-8-25-19)29(9-27-14)22-18(33)17(32)13(41-22)7-40-44(37,38)42-43(35,36)39-6-11-4-12(16(31)15(11)30)28-3-1-2-10(5-28)20(24)34/h1-3,5,8-9,11-13,15-18,22,30-33H,4,6-7H2,(H5-,23,24,25,26,34,35,36,37,38)/t11-,12-,13-,15-,16+,17-,18-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGPLSUKWXXSBCU-VGXGLJSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1[N+]2=CC=CC(=C2)C(=O)N)O)O)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@H]([C@@H]1[N+]2=CC=CC(=C2)C(=O)N)O)O)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N7O13P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

661.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbanicotinamide adenine dinucleotide

CAS RN

112345-60-5
Record name Carbanicotinamide adenine dinucleotide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112345605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
JT Slama, AM Simmons - Biochemistry, 1988 - ACS Publications
… Center, San Antonio, Texas 78284-7760 Received June 9, 1987; Revised Manuscript Received September 4, 1987 abstract: The dinucleotide carbanicotinamide adenine dinucleotide (…
Number of citations: 73 pubs.acs.org
KW Pankiewicz, J Zeidler, LA Ciszewski… - Journal of medicinal …, 1993 - ACS Publications
Two isostericanalogues of nicotinamide adenine dinucleotide, C-NAD (11) and C-PAD (12), in which the nicotinamide riboside portion is replaced by a C-nucleoside, were synthesized …
Number of citations: 28 pubs.acs.org
JT Slama, AM Simmons - Biochemistry, 1989 - ACS Publications
… Carbanicotinamide adenine dinucleotide (carba-NAD, 1) was designed as a tool with which to explore the relationship between the structure of the ribonucleotidering of the nico…
Number of citations: 50 pubs.acs.org
RM Lodaya - 1997 - search.proquest.com
… analogues 8-azidoadenosyl carbanicotinamide adenine dinucleotide (8N3carbaNAD) and 2-azidoadenosyl carbanicotinamide adenine dinucleotide (2N3carbaNAD) were synthesized. …
Number of citations: 0 search.proquest.com
I Zachos, C Nowak, V Sieber - Current opinion in chemical biology, 2019 - Elsevier
… The semi-synthetic carbanicotinamide adenine dinucleotide (carba-NAD) synthesized by Slama et al. in 1988 is expensive to synthesize but has excellent stability. The ribose oxygen …
Number of citations: 56 www.sciencedirect.com
A Zatorski, BM Goldstein, TD Colby… - Journal of medicinal …, 1995 - ACS Publications
Three analogues of thiazole-4-carboxamide adenine dinucleotide (TAD)(1-3) containing a fluorine atom at the C2'of the adenine nucleoside (in the riboand arabino configuration) and …
Number of citations: 50 pubs.acs.org
J Scheuring, VL Schramm - Biochemistry, 1997 - ACS Publications
Pertussis toxin from Bordatella pertussis catalyzes the ADP ribosylation of several G-proteins, using NAD + as a substrate. In the absence of an acceptor protein, the toxin acts as a NAD …
Number of citations: 61 pubs.acs.org
J Šileikytė, S Sundalam, LL David… - Journal of the American …, 2021 - ACS Publications
Nicotinamide adenine dinucleotide (NAD + ) is a multifunctional molecule. Beyond redox metabolism, NAD + has an equally important function as a substrate for post-translational …
Number of citations: 16 pubs.acs.org
J Li, MS Bonkowski, S Moniot, D Zhang, BP Hubbard… - Science, 2017 - science.org
… Carbanicotinamide adenine dinucleotide, a nonreactive PARP1 substrate, abrogated the complex (fig. S2F). Thus, disruption of the PARP1-DBC1 complex by NAD + does not require …
Number of citations: 197 www.science.org
Z Hesari, S Zolghadri, S Moradi, M Shahlaei… - Journal of …, 2021 - World Scientific
… the promising drug candidates against NSP16 of SARS-CoV-2 through computational drug repurposing study and they have found that Carbanicotinamide-adeninedinucleotide and …
Number of citations: 1 www.worldscientific.com

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